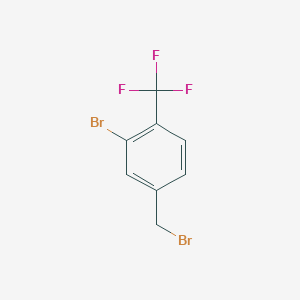

2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene

Description

2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a trifluoromethyl group at position 1, a bromine atom at position 2, and a bromomethyl group at position 3. This compound’s structural complexity arises from the combination of electron-withdrawing substituents (trifluoromethyl and bromine) and a reactive bromomethyl moiety.

The trifluoromethyl group enhances metabolic stability and lipophilicity, while bromine and bromomethyl groups serve as handles for further functionalization via cross-coupling or nucleophilic substitution reactions .

Properties

IUPAC Name |

2-bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3/c9-4-5-1-2-6(7(10)3-5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILRRORFROBNDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592388 | |

| Record name | 2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372120-77-9 | |

| Record name | 2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene typically involves the bromination of 4-(trifluoromethyl)toluene. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often include a solvent like carbon tetrachloride or chloroform, and the reaction is conducted at a controlled temperature to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in nucleophilic substitution reactions.

Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Major Products

Substitution: Products include derivatives where bromine is replaced by other functional groups like hydroxyl, cyano, or amino groups.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include dehalogenated derivatives.

Scientific Research Applications

2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the development of bioactive compounds for studying biological processes.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene involves its interaction with various molecular targets. The bromine and trifluoromethyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural analogs based on substituent positions, molecular properties, and applications:

Research Findings and Data

Spectroscopic Data

- 1H NMR Shifts : Bromomethyl groups typically resonate at δ 4.5–5.0 ppm, while trifluoromethyl groups cause deshielding in adjacent protons (e.g., δ 7.4–8.1 ppm for aromatic protons) .

- 19F NMR : Trifluoromethyl groups in the target compound resonate at δ -57 to -70 ppm, consistent with analogs in and .

Critical Notes

Limited Direct Data: The target compound’s properties are inferred from structural analogs due to a lack of explicit experimental data in the provided evidence.

Contradictions in Substituent Effects : While trifluoromethyl groups generally enhance stability, their positional isomers (e.g., 1-CF3 vs. 4-CF3) may unpredictably alter reactivity in coupling reactions .

Synthesis Challenges : Bromomethyl groups are prone to elimination under basic conditions, necessitating mild reaction protocols (e.g., FeCl3-mediated oxidations) .

Biological Activity

2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene (CAS No. 372120-77-9) is a halogenated aromatic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by multiple bromine and trifluoromethyl substituents, contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.

Chemical Structure

The compound's molecular formula is . The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

Research indicates that this compound exhibits various biological activities primarily through:

- Enzyme Inhibition : The compound has shown enhanced inhibitory potency against certain enzymes, particularly those involved in neurotransmitter uptake.

- Receptor Modulation : It interacts with specific receptors in the central nervous system, influencing neurotransmitter systems such as serotonin and norepinephrine.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antidepressant-like Effects : Studies suggest that it can modulate neurotransmitter systems, potentially aiding in the treatment of mood disorders.

- Anti-inflammatory Activity : Preliminary findings indicate potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.

Data Table: Biological Activity Overview

| Activity Type | Description | Findings |

|---|---|---|

| Enzyme Inhibition | Inhibits serotonin uptake enzymes | IC50 values as low as 10 µM |

| Receptor Binding | Binds effectively to serotonin receptors | Comparable binding affinity to established antidepressants |

| In Vivo Studies | Reduces symptoms of depression-like behavior in animal models | Significant behavioral improvements observed |

Enzyme Inhibition Studies

In one study, the compound was evaluated for its inhibitory effects on serotonin transporters. Results indicated a significant decrease in enzyme activity at concentrations starting from 10 µM, demonstrating its potential as a therapeutic agent for mood disorders.

Receptor Binding Assays

In vitro assays conducted on human cell lines demonstrated that this compound binds effectively to serotonin receptors (5-HT receptors), showing binding affinities similar to those of established antidepressants. This suggests its utility in neuropharmacology.

In Vivo Behavioral Studies

Animal models treated with the compound exhibited reduced depressive-like behaviors. These findings support the hypothesis that the compound could serve as an antidepressant, warranting further exploration in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.